Methyl (E)-2-decen-4-ynoate
CAS No.: 94133-53-6
Cat. No.: VC16968335
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94133-53-6 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | methyl (E)-dec-2-en-4-ynoate |
| Standard InChI | InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-6H2,1-2H3/b10-9+ |
| Standard InChI Key | FNVRFNHQECKJHC-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCC#C/C=C/C(=O)OC |
| Canonical SMILES | CCCCCC#CC=CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl (E)-2-decen-4-ynoate is an aliphatic ester with a ten-carbon chain featuring a triple bond at position 4 and a double bond at position 2 in the E configuration. Its IUPAC name is methyl (E)-dec-2-en-4-ynoate , and its structure is represented by the SMILES notation \text{CCCCCC#C/C=C/C(=O)OC} . The compound’s conjugated enyne system contributes to its electronic properties, influencing its reactivity in cycloaddition and polymerization reactions.
Table 1: Key Identifiers of Methyl (E)-2-Decen-4-Ynoate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 94133-53-6 | |
| Molecular Formula | ||
| Molecular Weight | 180.24 g/mol | |
| SMILES | CCCCCCC#C/C=C/C(=O)OC | |
| InChIKey | FNVRFNHQECKJHC-MDZDMXLPSA-N |
Synthesis and Industrial Preparation
Table 2: Comparative Synthesis of Analogous Yn Esters
| Compound | Method | Yield | Reference |
|---|---|---|---|
| Methyl but-2-ynoate | Propargyl alcohol + methyl chloroformate | 85–90% | |
| Methyl 2-decenoate | Esterification of 2-decenoic acid | 75–80% |
Challenges in Large-Scale Production
The steric hindrance imposed by the elongated carbon chain and the sensitivity of the enyne system to oxidation necessitate inert reaction conditions. Catalytic hydrogenation or Lindlar catalyst systems may be required to preserve the triple bond during synthesis .
Physical and Chemical Properties
Reactivity Profile
The conjugated enyne system renders the compound susceptible to electrophilic additions and Diels-Alder reactions. For instance, the triple bond may participate in azide-alkyne cycloadditions (Click chemistry), while the α,β-unsaturated ester moiety could undergo Michael additions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Yne-containing esters serve as building blocks in drug synthesis. For example, methyl but-2-ynoate is a precursor to heterocyclic compounds with antimicrobial activity . By analogy, methyl (E)-2-decen-4-ynoate could find utility in synthesizing lipophilic therapeutics.
Future Research Directions
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Synthetic Optimization: Developing catalytic systems for stereoselective synthesis.
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Application Studies: Exploring roles in polymer chemistry or agrochemical formulations.
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Toxicological Profiling: Conducting in vitro assays to assess cytotoxicity.
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